2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Nagarajan et al. (1983) studied the addition products of dimethyl acetylenedicarboxylate to thioureas, leading to the formation of 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid derivatives. They conducted x-ray crystallographic and 13C NMR studies to establish the structures of these compounds (Nagarajan, Nair, Shenoy, & Kartha, 1983).
Brain Chemistry and Neurobiology :
- Nardini et al. (1990) detected a similar compound, 2H-1,4-Thiazine-5,6-dihydro-3-carboxylic acid, in bovine brain extracts. They explored its potential physiological roles in the central nervous system using gas liquid chromatography and other methods (Nardini, Matarese, Pecci, Antonucci, Ricci, & Cavallini, 1990).
Synthetic Methodologies and Compound Properties :
- Cizej and Urleb (1996) presented a synthesis method for 3,4-dihydro-2H-1,4-thiazine derivatives, a category to which the compound belongs. This research focused on the synthetic approaches to create these complex molecules (Cizej & Urleb, 1996).
- Śladowska et al. (1986) explored the synthesis and properties of new 3-acyl- and 3-carbamoyl derivatives of esters of 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-5- and -6-carboxylic acids, expanding the knowledge on chemical properties and potential applications of these derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1986).
Pharmacological Potential :
- Alexander et al. (1974) developed a new synthetic route to 3,4-dihydro-2H-1,4-thiazines. They emphasized the value of this synthesis for preparing analogs of cephalosporins, indicating the pharmacological interest in these compounds (Alexander, Lowe, Mccullum, & Ruffles, 1974).
Photochemical Studies :
- Bhatia et al. (1998) investigated the photochemical rearrangements of dihydro-1,3-thiazines, a study that is essential for understanding the chemical behavior of these compounds under different conditions (Bhatia, Buckley, Mccabe, Avent, Brown, & Hitchcock, 1998).
properties
IUPAC Name |
2-amino-4-oxo-1,3-thiazine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h1H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCUKVCBOHTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=NC1=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.